![molecular formula C21H23N3O3 B5549355 N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

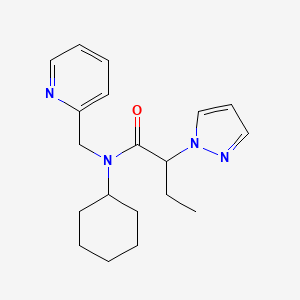

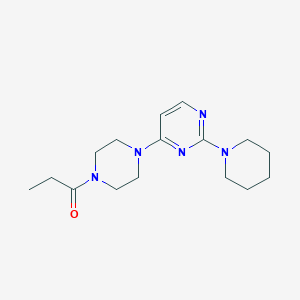

The synthesis of cyclopropane-carboxamide derivatives involves multi-step reactions, starting from commercially available precursors. A method for synthesizing a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, through nucleophilic substitution reaction and ester hydrolysis, was established by Zhou et al. (2021), demonstrating the complexity and efficiency of synthesizing such molecules (Zhou et al., 2021).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. A study on a structurally related molecule, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, revealed significant inhibitory activity against certain cancer cell lines, highlighting the importance of molecular structure in biological activity (Lu et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of cyclopropane-carboxamide derivatives can be explored through various reactions, such as cycloadditions, to produce compounds with potential biological activities. Imogaı̈ et al. (1998) described the asymmetric catalytic cyclopropenation and subsequent reactions leading to cyclopropyl-dehydroamino acids and dictyopterene C′, illustrating the diverse chemical transformations possible with cyclopropane derivatives (Imogaı̈ et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of cyclopropane-carboxamide derivatives in different environments. Studies on related compounds have shown that modifications in the molecular structure can significantly affect these properties, influencing their potential application in various fields.

Chemical Properties Analysis

Chemical properties, including reactivity under different conditions and interactions with other molecules, are vital for the application of cyclopropane-carboxamide derivatives. The synthesis and biological activity study of potassium channel openers derived from cyclohexanecarbothioic acid methylamide demonstrate the significance of chemical properties in designing molecules with desired biological activities (Brown et al., 1993).

Applications De Recherche Scientifique

Hydrogen Bonding and Structural Analysis

Research on anticonvulsant enaminones, including compounds with cyclohexene rings and various substitutions, highlights the importance of understanding hydrogen bonding and molecular structure for pharmaceutical applications. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of these compounds reveals insights into the conformational preferences and intermolecular interactions critical for designing compounds with specific biological activities (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Structural Confirmation

The development of synthetic methodologies for structurally complex compounds, as illustrated by the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, underscores the importance of efficient synthetic routes in research. Zhou et al. (2021) established a high-yield method for synthesizing such compounds, highlighting the role of nucleophilic substitution reactions and ester hydrolysis in their formation (Zhou et al., 2021).

Molecular Modeling and Antibacterial Activity

The synthesis and molecular modeling study of pyridine-2,6-dicarboxamide derivatives by Özdemir et al. (2012) provide insights into the structural diversity and potential biological activities of compounds with similar frameworks. Their work also highlights the relevance of computational studies in complementing experimental findings and guiding the design of molecules with desired properties (Özdemir et al., 2012).

Synthesis of Complex Derivatives for CNS Activity

The synthesis and evaluation of Schiff’s bases and 2-azetidinones by Thomas et al. (2016) for antidepressant and nootropic activities showcase the therapeutic potential of structurally intricate molecules. This work illustrates the process of creating and testing novel compounds for central nervous system (CNS) activities, providing a framework for future research in drug discovery (Thomas et al., 2016).

Propriétés

IUPAC Name |

N-[(3S,4R)-4-(4-methylphenyl)-1-(6-oxo-1H-pyridine-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-13-2-4-14(5-3-13)17-11-24(12-18(17)23-20(26)15-6-7-15)21(27)16-8-9-19(25)22-10-16/h2-5,8-10,15,17-18H,6-7,11-12H2,1H3,(H,22,25)(H,23,26)/t17-,18+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVVUNUUECAAJI-ZWKOTPCHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2NC(=O)C3CC3)C(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2NC(=O)C3CC3)C(=O)C4=CNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(benzyloxy)benzylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5549272.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)